molecular formula C16H10N4O2S2 B2971983 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034373-64-1

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2971983
CAS RN: 2034373-64-1
M. Wt: 354.4
InChI Key: KVZUSTUZIGDUQR-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(thiazol-2-yloxy)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is known for its unique chemical properties that make it an ideal candidate for various research studies.

Scientific Research Applications

Anticancer Activity and Molecular Docking Study

One significant application is in the realm of anticancer research. A study conducted by Tiwari et al. (2017) explored the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which are structurally related to N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(thiazol-2-yloxy)benzamide. These compounds demonstrated promising in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. A molecular docking study provided insights into the potential mechanism of action of these compounds, suggesting their interaction with cancer-related targets. Additionally, an ADMET (absorption, distribution, metabolism, excretion, and toxicity) computational study predicted good oral drug-like behavior for these compounds, indicating their potential as anticancer agents (Tiwari et al., 2017).

Synthesis and Chemical Structure Analysis

Adhami et al. (2012) focused on the synthesis of thiadiazolobenzamide derivatives and their metal complexes, providing valuable insights into the chemical structure and potential applications of compounds similar to this compound. The study detailed the chemical reactions used to synthesize these compounds and their characterization through various spectroscopic techniques. This research underscores the versatility of thiadiazolobenzamide derivatives in synthesizing complex molecules with potential applications in materials science and coordination chemistry (Adhami et al., 2012).

Antimicrobial and Antifungal Agents

Another application area is in the development of antimicrobial and antifungal agents. Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and tested them for antimicrobial activity. These compounds, structurally related to this compound, showed potent activity against a range of pathogenic strains, highlighting their potential as antimicrobial agents. This research illustrates the potential of thiadiazolobenzamide derivatives in addressing the need for new antimicrobial compounds to combat resistant strains of bacteria and fungi (Bikobo et al., 2017).

Supramolecular Gelators

Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, which are structurally similar to the compound . Their research demonstrated the role of methyl functionality and non-covalent interactions in gelation behavior, indicating the potential use of these compounds as supramolecular gelators. This application is relevant in the fields of material science and drug delivery, where the formation and stabilization of gels are crucial (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2S2/c21-15(18-12-2-1-3-13-14(12)20-24-19-13)10-4-6-11(7-5-10)22-16-17-8-9-23-16/h1-9H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZUSTUZIGDUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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